N-Desalkyl Itraconazole-d8
CAS No.:
Cat. No.: VC0201225
Molecular Formula: C₃₁H₂₂D₈Cl₂N₈O₄
Molecular Weight: 657.58
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₃₁H₂₂D₈Cl₂N₈O₄ |
|---|---|
| Molecular Weight | 657.58 |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity and Physical Properties
N-Desalkyl Itraconazole-d8 possesses distinct chemical properties that make it suitable for analytical applications. The compound's key characteristics are summarized in Table 1.
Table 1: Chemical Properties of N-Desalkyl Itraconazole-d8
The compound features eight deuterium atoms positioned at the 2,2,3,3,5,5,6,6 locations of the piperazine ring, providing a mass shift that is easily distinguishable by mass spectrometry while maintaining similar chemical behavior to the non-deuterated analog .
Structural Comparison with Related Compounds
N-Desalkyl Itraconazole-d8 differs structurally from itraconazole primarily by the absence of the sec-butyl or 1-methylpropyl substituent (hence the "desalkyl" designation) and the incorporation of eight deuterium atoms. This makes it an excellent isotopically labeled internal standard that closely mimics the chromatographic behavior of the non-deuterated metabolite while being distinguishable by mass spectrometry .
Metabolic Significance in Itraconazole Pharmacology
Itraconazole Metabolism Pathway
Itraconazole is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in multiple metabolites. The three principal metabolites are hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ) .
The metabolic pathway of itraconazole can be summarized as follows:
-
Itraconazole (parent drug)
-
Hydroxy-itraconazole (primary metabolite with comparable antifungal activity)
-
Keto-itraconazole (secondary metabolite)
-
N-desalkyl itraconazole (secondary metabolite)
Pharmacokinetic Significance
The pharmacokinetics of N-desalkyl itraconazole remained largely understudied until recent analytical methods were developed that could accurately quantify this metabolite in biological samples . Research indicates that the plasma concentrations of ND-ITZ typically range from 3.5-28.3 ng/mL at 12 hours post-dosing in immunocompromised patients . These concentrations are substantially lower than those of the parent drug (32.5-1127.1 ng/mL) and the primary metabolite hydroxy-itraconazole (19.0-1166.7 ng/mL) .
Analytical Applications and Methodologies
Role in LC-MS/MS Assays
N-Desalkyl Itraconazole-d8 serves a crucial function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of itraconazole and its metabolites in biological samples. Its deuterium labeling provides an identical chromatographic behavior to N-desalkyl itraconazole while being distinguishable by mass spectrometry, making it ideal for accurate quantification .
Validated Analytical Methods
Several validated analytical methods have been developed for the simultaneous determination of itraconazole and its metabolites, including ND-ITZ, using N-Desalkyl Itraconazole-d8 as an internal standard.
A comprehensive LC-MS/MS assay developed by researchers demonstrated excellent performance characteristics for the simultaneous quantification of itraconazole, hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole in human plasma . The assay specifications are outlined in Table 2.
Table 2: Specifications of LC-MS/MS Assay Using N-Desalkyl Itraconazole-d8
Another validated method utilizing protein precipitation with acetonitrile followed by isocratic liquid chromatography coupled to tandem mass spectrometry achieved calibration curves for ND-ITZ linear over the concentration range of 1-100 ng/mL, with excellent intra- and inter-assay accuracies and imprecisions (94.1-106.7% and 0.3-4.4%, respectively) .
Clinical Research Findings
Plasma Concentration Studies
Research studies utilizing N-Desalkyl Itraconazole-d8 as an internal standard have generated valuable data on the plasma concentrations of ND-ITZ in clinical settings. In immunocompromised patients receiving itraconazole therapy, plasma concentrations of ND-ITZ ranged from 3.5 to 28.3 ng/mL at 12 hours post-dosing .
Drug-Drug Interaction Investigations
Studies have investigated the contribution of itraconazole metabolites, including ND-ITZ, to drug-drug interactions caused by itraconazole therapy. The research revealed that accounting for circulating metabolites of itraconazole, including ND-ITZ, significantly improved the in vitro to in vivo extrapolation of CYP3A4 inhibition compared to considering itraconazole exposure alone .
One study with six healthy volunteers who received 100 mg itraconazole orally for 7 days demonstrated that a 3.9-fold decrease in the hepatic intrinsic clearance of a CYP3A4 substrate could be predicted using the average unbound steady-state concentrations and liver microsomal inhibition constants for itraconazole and its metabolites, including ND-ITZ .
Comparison with Other Deuterated Itraconazole Metabolites
Several deuterated analogs of itraconazole and its metabolites have been developed for analytical purposes. Table 3 compares N-Desalkyl Itraconazole-d8 with other deuterated itraconazole compounds.
Table 3: Comparison of N-Desalkyl Itraconazole-d8 with Other Deuterated Itraconazole Compounds
Each of these deuterated compounds serves specific analytical purposes, with the choice of internal standard depending on the metabolite being analyzed and the specific requirements of the analytical method.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume